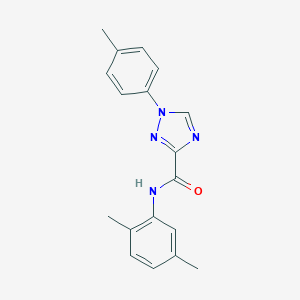
N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential medical applications. It is a selective inhibitor of 5-lipoxygenase-activating protein (FLAP), which plays a crucial role in the synthesis of leukotrienes, a group of inflammatory mediators.
Mécanisme D'action
N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide selectively inhibits N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, which is a key enzyme in the synthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that play a crucial role in various inflammatory and immune-related diseases. By inhibiting N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide reduces the production of leukotrienes, thereby reducing inflammation and other related pathologies.
Biochemical and physiological effects:
N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis, asthma, and other inflammatory diseases. The compound has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. Moreover, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has several advantages for lab experiments. It is a highly selective inhibitor of N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, which makes it a useful tool for studying the role of leukotrienes in various diseases. The compound is also stable and easy to synthesize, which makes it readily available for research purposes. However, the limitations of the compound include its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide. One area of interest is the development of more potent and selective N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide inhibitors. Another area of research is the evaluation of the compound's efficacy in clinical trials for various diseases. Additionally, the compound's potential as a neuroprotective agent and its effects on the immune system warrant further investigation. Finally, the development of new synthesis methods for N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide could lead to more efficient and cost-effective production of the compound.
Méthodes De Synthèse
The synthesis of N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide involves the reaction of 3-fluorobenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The resulting intermediate is then treated with an amine such as 4-aminobenzamide to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential medical applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. The compound has been tested in various animal models and cell lines, and clinical trials are underway to evaluate its efficacy in humans.
Propriétés
Nom du produit |
N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide |
|---|---|
Formule moléculaire |
C16H12FN3O |
Poids moléculaire |
281.28 g/mol |
Nom IUPAC |
N-(3-fluorophenyl)-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C16H12FN3O/c17-13-3-1-4-14(11-13)19-16(21)12-5-7-15(8-6-12)20-10-2-9-18-20/h1-11H,(H,19,21) |
Clé InChI |
YQFITLFGUAGEIK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
SMILES canonique |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)
![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)



![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)
![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)






